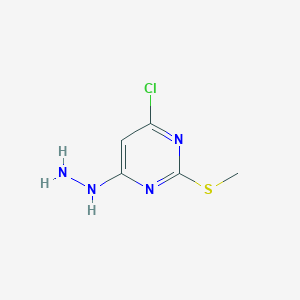
1-(4-Chlorophenyl)-3-ethylthiourea
Descripción general
Descripción
1-(4-Chlorophenyl)-3-ethylthiourea (CETU) is a thiourea compound that has been used in various scientific research studies due to its unique properties and potential applications. CETU is a white, crystalline solid that is soluble in water and has a melting point of 156-158°C. It is an organosulfur compound that is used in a variety of scientific research applications, including synthetic organic chemistry, analytical chemistry, and biochemistry. CETU is also used as an intermediate in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Mercury Sensing
- Thiourea derivatives, including 1-(4-chlorophenyl)-3-ethylthiourea, have shown potential as effective enzyme inhibitors, specifically against acetylcholinesterase and butyrylcholinesterase. These compounds also exhibit capabilities as sensing probes for detecting toxic metals like mercury using spectrofluorimetric techniques (Rahman et al., 2021).
Urotensin-II Receptor Agonist
- A derivative of 1-(4-chlorophenyl)-3-ethylthiourea has been identified as a nonpeptidic agonist of the urotensin-II receptor. This finding is significant in pharmacological research, offering a new pathway for drug development and therapeutic applications (Croston et al., 2002).
Histamine H3 Receptor Antagonism
- In the field of neurochemistry, derivatives of 1-(4-chlorophenyl)-3-ethylthiourea, such as 3-[(4-chlorophenyl)methyl]-5-[2-(1H-imidazol-4-yl)ethyl] 1,2,4-oxadiazole, have been identified as potent and selective antagonists of the histamine H3 receptor. These compounds could be useful in treating neurological disorders (Clitherow et al., 1996).
Antimicrobial Agents
- Thiourea derivatives have also been explored for their potential as antimicrobial agents. This application is significant in the development of new treatments for bacterial and fungal infections (Desai et al., 2007).
Surfactant Synthesis and Applications
- The synthesis of 1-(4-chlorophenyl)-3-ethylthiourea-based surfactants has been explored, particularly for their potential applications in environmental cleaning and pollution mitigation. These surfactants demonstrate interesting properties like low critical micelle concentration, indicating their efficiency and eco-friendliness (Ullah et al., 2015).
Photodetector Enhancements
- In the field of materials science, modifications of thiourea derivatives are used to improve the properties of photodetectors, offering pathways for more sensitive and efficient devices (Zhang et al., 2015).
Electrochemical Sensor Development
- Thiourea derivatives
Molecular Engineering for Polymer Photodetectors
- Research involving 1-(4-chlorophenyl)-3-ethylthiourea derivatives has contributed to the development of advanced polymer photodetectors. This research focuses on enhancing the sensitivity and efficiency of these devices, crucial for various optical and electronic applications (Zhang et al., 2015).
Spectrophotometric Study for Metal Extraction
- Novel thiourea-based non-ionic surfactants derived from 1-(4-chlorophenyl)-3-ethylthiourea have been synthesized and used in the spectrophotometric study of toxic metals extraction. This application is particularly relevant in environmental chemistry for the removal of toxic metals from soils and water (Ullah et al., 2015).
Dyeing Polyester Fibers
- In textile chemistry, derivatives of 1-(4-chlorophenyl)-3-ethylthiourea have been used to synthesize novel heterocyclic disperse dyes. These dyes show promising applications in dyeing polyester fibers, offering a range of colors with good fastness properties (Iyun et al., 2015).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-ethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2S/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDPPFMCVAHWCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355555 | |
| Record name | NSC176347 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-ethylthiourea | |
CAS RN |
30904-99-5 | |
| Record name | NSC176347 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC176347 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Dimethylamino-1-[(4-imidazol-1-yl)phenyl]propen-1-one](/img/structure/B1363333.png)





![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)